molecular formula C7H12O B13545855 4-Methyl-2-methylidenepentanal

4-Methyl-2-methylidenepentanal

Cat. No.: B13545855
M. Wt: 112.17 g/mol
InChI Key: LRKKUGXSKGITAS-UHFFFAOYSA-N
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Description

4-Methyl-2-methylidenepentanal (IUPAC name: 4-methylpent-2-enal) is an α,β-unsaturated aldehyde characterized by a conjugated double bond (C2–C3) and a formyl group (CHO) at the terminal position. Its structure includes a methyl substituent at the C4 position (CH(CH₃)), contributing to its steric and electronic properties. This compound is of interest in organic synthesis due to its reactivity, particularly in Michael addition and polymerization reactions. However, direct experimental data on its physicochemical properties are sparse in the provided evidence. Structural analogs, such as 4-methyl-2-pentanol, 4-methyl-2-pentanone, and substituted pentanals (e.g., 2-methyl-4-phenylpentanal), offer insights for comparison .

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

4-methyl-2-methylidenepentanal

InChI

InChI=1S/C7H12O/c1-6(2)4-7(3)5-8/h5-6H,3-4H2,1-2H3

InChI Key

LRKKUGXSKGITAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-methylidenepentanal can be achieved through several methods. One common approach involves the aldol condensation reaction between 4-methylpentanal and formaldehyde. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-2-methylidenepentanal may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-methylidenepentanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The formyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.

Major Products Formed

    Oxidation: 4-Methyl-2-methylidenepentanoic acid.

    Reduction: 4-Methyl-2-methylidenepentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-methylidenepentanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-methylidenepentanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methyl-2-pentanol

  • Structure : A secondary alcohol with a hydroxyl group (-OH) at C2 and a methyl group at C4.
  • Molecular Weight : 102.17 g/mol (CAS 108-11-2) .
  • Physical Properties : Higher boiling point compared to aldehydes due to hydrogen bonding. Commonly used as a solvent and in pharmaceutical standards .
  • Reactivity : Less reactive toward nucleophiles than aldehydes, as the hydroxyl group is less electrophilic.

4-Methyl-2-pentanone

  • Structure : A ketone with a carbonyl group (C=O) at C2 and a methyl substituent at C4.
  • Physical Properties: Exhibits dipole-dipole interactions weaker than alcohols but stronger than aldehydes. Used in solvent mixtures with furfuraldehyde and cyclohexanone .
  • Reactivity : The carbonyl group undergoes nucleophilic additions (e.g., Grignard reactions) but lacks the conjugation-enhanced reactivity of α,β-unsaturated aldehydes.

2-Methyl-4-phenylpentanal

  • Structure : An aldehyde with a phenyl group at C4 and a methyl group at C2 (CAS 57094-30-1).
  • Molecular Weight : 176.25 g/mol .
  • Applications : Used in fragrances (e.g., "Peel aldehyde") due to its aromatic stability. The phenyl group increases steric hindrance, reducing reactivity compared to 4-methyl-2-methylidenepentanal .

Data Table: Key Properties of Comparable Compounds

Compound Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Reactivity
4-Methyl-2-methylidenepentanal α,β-unsaturated aldehyde C₆H₁₀O 98.14 (theoretical) Not provided Polymerization, conjugate additions
4-Methyl-2-pentanol Alcohol C₆H₁₄O 102.17 108-11-2 Solvent, pharmaceutical standards
4-Methyl-2-pentanone Ketone C₆H₁₂O 100.16 Not provided Solvent in organic mixtures
2-Methyl-4-phenylpentanal Aldehyde C₁₂H₁₆O 176.25 57094-30-1 Fragrance industry

Research Findings and Trends

  • Polarity and Solubility : Aldehydes (e.g., 4-methyl-2-methylidenepentanal) are less polar than alcohols but more polar than ketones due to the electron-withdrawing formyl group. This affects their solubility in protic solvents .
  • Reactivity: The α,β-unsaturated system in 4-methyl-2-methylidenepentanal facilitates conjugate additions, whereas 4-methyl-2-pentanone undergoes slower nucleophilic attacks .
  • Thermal Stability : Aldehydes generally exhibit lower thermal stability than ketones and alcohols due to oxidation susceptibility.

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